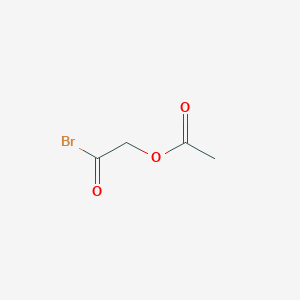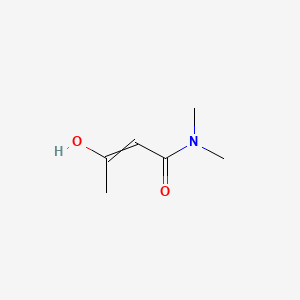
3-Hydroxy-N,N-dimethylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N,N-dimethylbut-2-enamide is an organic compound with a unique structure that includes a hydroxyl group and an amide group attached to a butenamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy-N,N-dimethylbut-2-enamide can be synthesized by reacting N,N′-dimethylacetoacetamide with 1-amino-2-propanol. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product . The crystal structure of this compound has been determined using single crystal X-ray diffraction, revealing a planar geometry stabilized by intramolecular hydrogen bonding .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N,N-dimethylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acids can be used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Hydroxy-N,N-dimethylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N,N-dimethylbut-2-enamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxyl and amide groups play a crucial role in these interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbut-2-enamide: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Hydroxybut-2-enamide: Similar structure but without the N,N-dimethyl substitution, affecting its chemical properties and uses.
N-Hydroxy-N,3-dimethylbut-2-enamide: Another related compound with distinct properties due to the presence of an additional hydroxyl group
Propriétés
Numéro CAS |
73528-95-7 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
3-hydroxy-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H11NO2/c1-5(8)4-6(9)7(2)3/h4,8H,1-3H3 |
Clé InChI |
SNLVEVKYDJQCQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


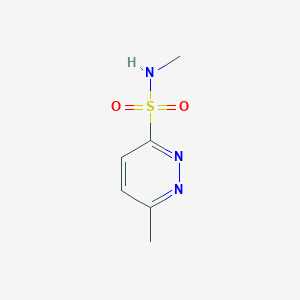
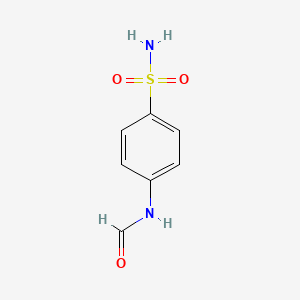
![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
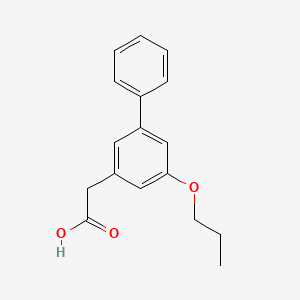
![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)

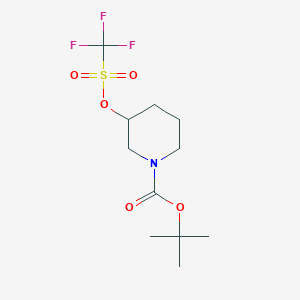
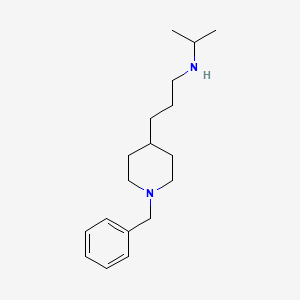
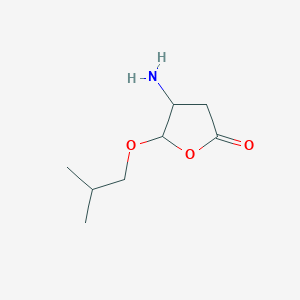
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
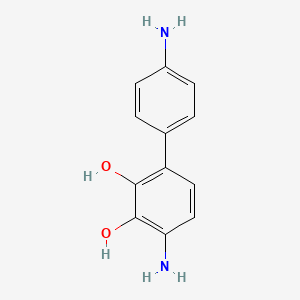
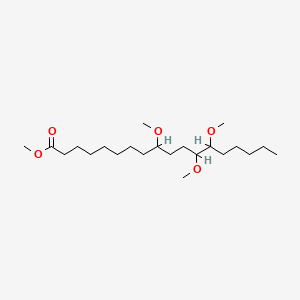
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
